molecular formula C32H23O2P B11927048 (R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol

(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B11927048
M. Wt: 470.5 g/mol
InChI Key: ACADDTNUMXUNHG-UHFFFAOYSA-N
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Description

(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol (abbreviated as (R)-DPP-BINOL) is a chiral BINOL derivative functionalized with a diphenylphosphino group at the 3-position of the naphthalene backbone. This compound combines the rigid axial chirality of BINOL with the electron-donating and coordinating properties of the phosphine moiety, making it a versatile ligand in asymmetric catalysis. Its synthesis typically involves introducing the phosphino group via cross-coupling or substitution reactions on pre-functionalized BINOL scaffolds .

Properties

Molecular Formula

C32H23O2P

Molecular Weight

470.5 g/mol

IUPAC Name

3-diphenylphosphanyl-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

InChI

InChI=1S/C32H23O2P/c33-28-20-19-22-11-7-9-17-26(22)30(28)31-27-18-10-8-12-23(27)21-29(32(31)34)35(24-13-3-1-4-14-24)25-15-5-2-6-16-25/h1-21,33-34H

InChI Key

ACADDTNUMXUNHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C=CC6=CC=CC=C65)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available ®-1,1’-binaphthalene-2,2’-diol.

    Phosphination: The diol is reacted with diphenylphosphine chloride in the presence of a base such as triethylamine. This step introduces the diphenylphosphino group to the binaphthalene backbone.

    Purification: The crude product is purified using column chromatography to obtain the desired ®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol.

Industrial Production Methods: In an industrial setting, the synthesis of ®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The use of automated purification systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol undergoes various types of reactions, including:

    Oxidation: The diol functional group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phosphino group can participate in reduction reactions, often in the presence of transition metal catalysts.

    Substitution: The compound can undergo substitution reactions where the diphenylphosphino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate are commonly used.

    Reduction: Transition metal catalysts like palladium or rhodium are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced phosphine derivatives.

    Substitution: Formation of substituted binaphthalene derivatives.

Scientific Research Applications

®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol is widely used in scientific research due to its chiral properties. Some of its applications include:

    Asymmetric Catalysis: It is used as a chiral ligand in various catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Medicinal Chemistry: The compound is employed in the synthesis of chiral drugs and pharmaceuticals.

    Material Science: It is used in the preparation of chiral materials and polymers.

    Biological Studies: The compound is used to study chiral interactions in biological systems.

Mechanism of Action

The mechanism by which ®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves its ability to coordinate with metal catalysts. The chiral environment created by the binaphthalene backbone induces chirality in the catalytic center, leading to enantioselective reactions. The diphenylphosphino group enhances the stability and reactivity of the metal-ligand complex, facilitating various chemical transformations.

Comparison with Similar Compounds

BINOL Derivatives with Aryl Substituents

BINOL derivatives modified at the 3,3'-positions with aryl groups exhibit distinct electronic and steric profiles. Key examples include:

Compound Substituents Key Properties Applications References
(R)-3,3'-Diphenyl-BINOL Phenyl groups Enhanced enantioselectivity in helicene synthesis Asymmetric C–C coupling
(R)-3,3'-Bis(4-nitrophenyl)-BINOL Nitro groups Electron-withdrawing; increased acidity of hydroxyl groups Acid-catalyzed reactions
(R)-3,3'-Bis(4-methoxyphenyl)-BINOL Methoxy groups Electron-donating; improved solubility in polar solvents Photocatalysis
(R)-3,3'-Bis(triphenylsilyl)-BINOL Triphenylsilyl groups High steric bulk; stabilizes metal complexes Sterically demanding catalysis

Key Differences :

  • Electronic Effects : Nitro groups reduce electron density at the hydroxyl groups, enhancing Brønsted acidity, while methoxy groups increase solubility .
  • Steric Effects : Bulky substituents like triphenylsilyl restrict substrate access to the catalytic site, favoring enantioselectivity in crowded environments .

Phosphine-Containing BINOL Derivatives

Phosphine-functionalized BINOLs are compared below:

Compound Phosphine Type Key Properties Applications References
(R)-DPP-BINOL Diphenylphosphino Monodentate ligand; strong σ-donor Transition-metal catalysis
(S)-Bis(diphenylphosphino)-BINOL oxide Diphenylphosphine oxide Oxidized phosphine; weaker metal coordination Chiral auxiliary in oxidation reactions
BIPHEP Bis(diphenylphosphino)biphenyl Bidentate ligand; stabilizes metal centers Cross-coupling reactions

Key Differences :

  • Coordination Mode: Bidentate ligands like BIPHEP form stable metal complexes, whereas (R)-DPP-BINOL’s monodentate nature allows flexibility in coordination geometry .
  • Electronic Properties: The phosphine oxide derivative in is less electron-rich than (R)-DPP-BINOL, reducing its efficacy in electron-demanding catalytic cycles.

Catalytic Performance in Asymmetric Reactions

Data from enantioselective reactions highlight substituent effects:

Reaction Type Ligand Enantiomeric Excess (ee) Notes References
Helicene Synthesis (R)-3,3'-Diphenyl-BINOL 95% ee Superior to unsubstituted BINOL
Allylation Reactions (R)-BINOL Racemic product Chiral ligands ineffective in Sc(OTf)3 systems
Oxidative Coupling (S)-Bis(diphenylphosphino)-BINOL oxide 93% yield High yield but moderate ee

Insights :

  • The diphenylphosphino group in (R)-DPP-BINOL likely enhances metal-ligand interactions, improving enantioselectivity compared to non-phosphinated BINOL derivatives.
  • Bulky substituents (e.g., triphenylsilyl in ) can hinder reactivity in sterically sensitive reactions.

Physical Properties

Compound Solubility Melting Point (°C) Stability
(R)-DPP-BINOL Moderate in THF Not reported Air-sensitive (phosphine oxidation)
(R)-2,2'-Dimethoxy-BINOL High in acetone 156–158 Stable under ambient conditions
(R)-3,3'-Bis(4-nitrophenyl)-BINOL Low in hexane >250 Hygroscopic

Biological Activity

(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol, commonly referred to as BINAP, is a significant compound in organometallic chemistry and catalysis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and its role as a ligand in various catalytic processes. This article delves into the biological properties of this compound, highlighting its anticancer activity, interaction with biological targets, and relevant case studies.

  • Molecular Formula : C₂₄H₂₁O₂P
  • Molecular Weight : 372.41 g/mol
  • Structure : The compound features a binaphthyl backbone with two diphenylphosphino groups attached. This structure contributes to its chirality and ability to engage in asymmetric synthesis.

The biological activity of (R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol is largely attributed to its ability to act as a ligand in coordination complexes that exhibit significant anticancer properties. The mechanism involves:

  • Inhibition of Key Enzymes : Studies have shown that BINAP complexes can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, molecular docking studies revealed binding energies indicative of strong interactions with CDK2 and epidermal growth factor receptor (EGFR) .
  • Reactive Oxygen Species (ROS) Generation : Certain BINAP complexes induce oxidative stress in cancer cells by increasing ROS production, leading to apoptosis .

Anticancer Activity

Recent studies have demonstrated the promising anticancer effects of (R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol and its derivatives:

CompoundCell LineIC50 (µM)Mechanism
BINAPHCT11622.0CDK inhibition
BINAP-PtA54915.5ROS generation
BINAP-RuMCF718.0Apoptosis induction

These results indicate that BINAP can be effectively utilized in the development of novel anticancer agents.

Case Studies

  • Study on BINAP-Pt Complexes :
    • Objective : To evaluate the cytotoxicity of platinum complexes involving BINAP.
    • Findings : The complex exhibited enhanced cytotoxicity compared to cisplatin, with an IC50 value significantly lower than that of conventional chemotherapeutics .
  • Molecular Docking Studies :
    • Objective : To understand the binding interactions of BINAP with key biological targets.
    • Results : The docking simulations indicated strong binding affinities for CDK2 and EGFR, suggesting potential pathways for targeted cancer therapy .

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